(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Description
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O4 and its molecular weight is 485.45. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Bioactivity
The compound shows potential in pharmacological applications due to its affinity for specific receptors and transporters. For instance, certain derivatives have shown dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating potential as a new class of antidepressant drugs. The compound's derivatives demonstrate affinity in the nanomolar range for both activities, suggesting significant potency in interactions with these molecular targets (Martínez et al., 2001). Additionally, derivatives with an arylpiperazine structure have been evaluated for alpha-adrenoceptors affinity, showing significant activity as alpha-1 adrenoceptor antagonists, hinting at their potential therapeutic application in cardiovascular disorders (Marona et al., 2011).
Synthesis and Chemical Properties
Efforts in the synthesis of (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride derivatives have provided insights into their chemical properties and potential applications. The title compound has been synthesized and analyzed using various techniques such as X-ray diffraction, demonstrating its structural and conformational features. These studies are crucial in understanding the compound's chemical behavior and its interactions in biological systems (Zhong et al., 2014).
Antitumor and Biochemical Effects
Research has explored the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides, including derivatives of this compound. These compounds have been studied for their effects on tumor DNA methylation processes, indicating their potential application in cancer therapy and the study of epigenetic mechanisms in cancer (Hakobyan et al., 2020).
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4.2ClH/c1-4-7-19-10-11-23(24(16-19)29-3)30-18-20(27)17-25-12-14-26(15-13-25)21-8-5-6-9-22(21)28-2;;/h4-11,16,20,27H,12-15,17-18H2,1-3H3;2*1H/b7-4+;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBFYFOEQVITO-RDRKJGRWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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